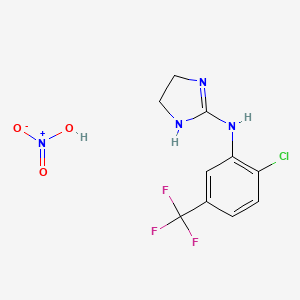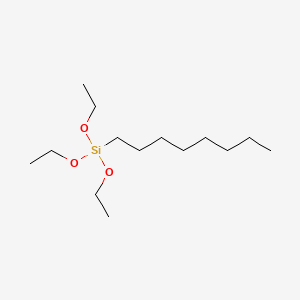
トリエトキシオクチルシラン
概要
説明
トリエトキシカプリリルシランは、化粧品におけるバインダー、皮膚コンディショニング剤、表面改質剤として主に機能する、透明から黄色の液体ですこの化合物は、化粧品やパーソナルケア製品の顔料をコーティングするために広く使用されており、皮膚への広がりやすさと安定性を向上させています .
2. 製法
合成経路と反応条件: トリエトキシカプリリルシランは、白金触媒の存在下で、1-オクテンとトリエトキシシランのヒドロシリル化反応により合成することができます . この反応は通常、1-オクテンの炭素-炭素二重結合にシリコン-水素結合を付加することを伴い、トリエトキシカプリリルシランが生成されます。
工業的製造方法: 工業的な設定では、トリエトキシカプリリルシランの合成は、高い収率と純度を確保するために、制御された条件下で大型反応器で行われます。この反応は通常、ヒドロシリル化プロセスを促進するために、高温高圧で行われます。 白金触媒の使用は、反応効率にとって重要です .
科学的研究の応用
トリエトキシカプリリルシランは、科学研究および産業において幅広い用途があります。
化学:
- さまざまな製剤における顔料や充填剤の特性を強化するための表面改質剤として使用されます。
- 無機材料と有機ポリマー間の接着性を向上させるカップリング剤として機能します。
生物学と医学:
- 日焼け止め剤の製剤において、ミネラル日焼け止め剤をコーティングするために使用され、より審美的な質感を実現し、酸化ストレスを軽減します .
- 皮膚における生物活性化合物の透過と滞留を改変する能力により、高度な薬物送達システムの開発に使用されています .
産業:
- 高性能コーティング剤や接着剤の製造に使用されます。
- さまざまな産業用途向けのシリコン系材料の製造に適用されます。
作用機序
トリエトキシカプリリルシランは、有機材料と無機材料の両方と強い結合を形成する能力を通じて、主にその効果を発揮します。 トリエトキシカプリリルシラン中のSi-O結合は、加水分解してシラノールを生成し、その後、表面上の他のシラノール基またはヒドロキシル基と反応して安定なシロキサン結合を形成することができます . この特性により、効果的な表面改質剤およびカップリング剤になります。
Safety and Hazards
When handling Triethoxy(octyl)silane, personal protective equipment/face protection should be worn . Ensure adequate ventilation and avoid getting it in eyes, on skin, or on clothing . Ingestion and inhalation should be avoided . Containers should be kept tightly closed in a dry, cool, and well-ventilated place .
将来の方向性
Triethoxy(octyl)silane has potential applications in the development of hydrophobic and water-based stain-resistant cotton fabrics coatings . It can also be used to stabilize the porosity for a colorimetric sensor for immediate color changes, which finds potential application in the detection of toxic gases .
準備方法
Synthetic Routes and Reaction Conditions: Triethoxycaprylylsilane can be synthesized through the hydrosilylation of 1-octene with triethoxysilane in the presence of a platinum catalyst . The reaction typically involves the addition of the silicon-hydrogen bond across the carbon-carbon double bond of the 1-octene, resulting in the formation of the triethoxycaprylylsilane.
Industrial Production Methods: In industrial settings, the synthesis of triethoxycaprylylsilane is carried out in large-scale reactors under controlled conditions to ensure high yield and purity. The reaction is usually conducted at elevated temperatures and pressures to facilitate the hydrosilylation process. The use of a platinum catalyst is crucial for the efficiency of the reaction .
化学反応の分析
反応の種類: トリエトキシカプリリルシランは、加水分解、酸化、置換など、さまざまな化学反応を起こします。 トリエトキシカプリリルシラン中のSi-O結合は、水分が存在すると容易に加水分解され、この化合物を非常に反応性にすることができます .
一般的な試薬と条件:
加水分解: 水または水分が存在すると、トリエトキシカプリリルシランは加水分解してシラノールとエタノールを生成します。
酸化: トリエトキシカプリリルシランは、特に酸化剤にさらされると、酸化反応を起こす可能性があります。
置換: トリエトキシカプリリルシランのエトキシ基は、適切な条件下で他の官能基で置換することができます。
主要な生成物:
加水分解: シラノールとエタノール。
酸化: 酸化されたシラン誘導体。
置換: 使用した試薬に応じて、さまざまな置換されたシラン化合物。
類似化合物との比較
トリエトキシカプリリルシランは、その特定の構造と反応性により、アルコキシルアルキルシランの中でユニークです。 類似の化合物には以下が含まれます。
- ビスステアロキシジメチルシラン
- ステアロキシトリメチルシラン
- トリメトキシカプリリルシラン
これらの化合物は、類似の特性を共有していますが、特定のアルキル基とアルコキシ基が異なり、反応性と用途に影響を与える可能性があります .
特性
IUPAC Name |
triethoxy(octyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H32O3Si/c1-5-9-10-11-12-13-14-18(15-6-2,16-7-3)17-8-4/h5-14H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSRJTTSHWYDFIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[Si](OCC)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H32O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
156327-81-0 | |
| Record name | Silane, triethoxyoctyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=156327-81-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID2029246 | |
| Record name | Triethoxyoctylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2029246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Dry Powder, Liquid; Liquid, Colorless liquid; [Alfa Aesar MSDS] | |
| Record name | Silane, triethoxyoctyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Triethoxyoctylsilane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21385 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
2943-75-1 | |
| Record name | Octyltriethoxysilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2943-75-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triethoxycaprylylsilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002943751 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Triethoxycaprylylsilane | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11267 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | n-Octyltriethoxysilane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42964 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Silane, triethoxyoctyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Triethoxyoctylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2029246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triethoxyoctylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.038 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIETHOXYCAPRYLYLSILANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LDC331P08E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: n-Octyltriethoxysilane interacts primarily with hydroxyl groups (-OH) present on surfaces like silica, metal oxides, and even cellulose. [, , , ] This interaction occurs through a hydrolysis and condensation reaction, forming strong covalent Si-O-Si bonds. This process, often termed "silanization", renders the surface hydrophobic by replacing the polar -OH groups with non-polar octyl chains. [, , , , ]
- Increased hydrophobicity: [, , , , , ] Water repellency, reduced water uptake, improved stability in humid environments.
- Improved dispersion: [, , ] Enhanced distribution of nanoparticles in polymer matrices, leading to improved mechanical properties.
- Modified surface energy: [, , ] Altered adhesion properties, impacting applications like antifouling coatings.
A:
- Spectroscopic Data:
ANone: n-Octyltriethoxysilane demonstrates good compatibility with various materials, including:
- Polymers: Polypropylene, polylactic acid, polyvinylidene fluoride, polydimethylsiloxane. [, , , ]
- Inorganic materials: Silica, titanium dioxide, zinc oxide, barium titanate, zirconia. [, , , , ]
- Natural fibers: Cotton, wood. [, ]
- Hydrolytically stable: Forms stable Si-O-Si bonds upon hydrolysis and condensation. [, , , , ]
- Thermally stable: Can withstand high temperatures, depending on the application. [, , , ]
- UV stability: Can be affected by UV exposure, but strategies like incorporating UV absorbers can enhance stability. [, , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
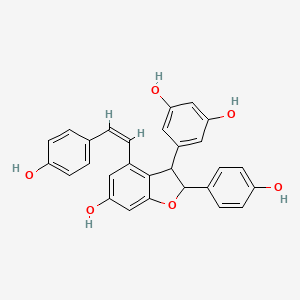

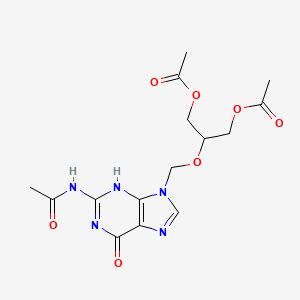
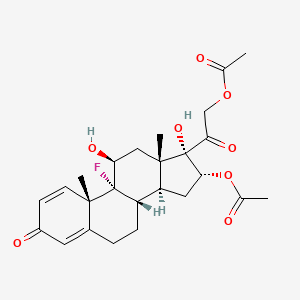


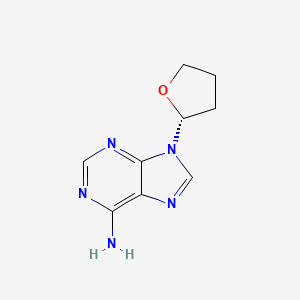
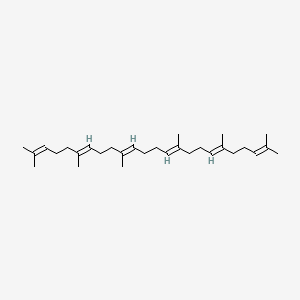
![(2S)-4-[(2R,11R)-2,11-dihydroxy-11-[(5R)-5-[(2R,5R)-5-[(1S)-1-hydroxytridecyl]oxolan-2-yl]oxolan-2-yl]undecyl]-2-methyl-2H-furan-5-one](/img/structure/B1682470.png)
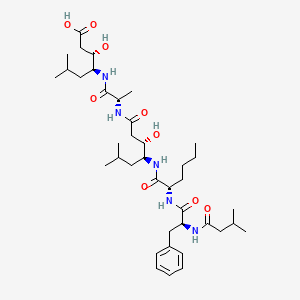
![(2S)-2-[[1-(7-chloroquinolin-4-yl)-5-(2,6-dimethoxyphenyl)pyrazole-3-carbonyl]amino]-2-cyclohexylacetic acid](/img/structure/B1682472.png)
